molecular formula C6H9N3O4 B14231188 Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate CAS No. 489461-00-9

Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate

Cat. No.: B14231188
CAS No.: 489461-00-9
M. Wt: 187.15 g/mol
InChI Key: MQDMHHWMXOBRMJ-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azidocarbonyl group attached to the ethyl ester of (2S)-2-hydroxypropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate typically involves the reaction of ethyl (2S)-2-hydroxypropanoate with azidocarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to prevent the decomposition of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are commonly used.

    Cycloaddition Reactions: The Huisgen cycloaddition is often performed in the presence of a copper(I) catalyst under mild conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Ethyl (2S)-2-[(aminocarbonyl)oxy]propanoate.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of triazole-containing compounds.

    Biology: The compound can be used in bioconjugation reactions to attach biomolecules to various surfaces or other biomolecules via click chemistry.

    Industry: Used in the production of specialty chemicals and materials that require the incorporation of azido groups.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved are specific to the type of reaction and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-[(aminocarbonyl)oxy]propanoate: Similar structure but with an amine group instead of an azido group.

    Ethyl (2S)-2-[(hydroxycarbonyl)oxy]propanoate: Similar structure but with a hydroxyl group instead of an azido group.

    Ethyl (2S)-2-[(methoxycarbonyl)oxy]propanoate: Similar structure but with a methoxy group instead of an azido group.

Uniqueness

Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

489461-00-9

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

ethyl (2S)-2-carbonazidoyloxypropanoate

InChI

InChI=1S/C6H9N3O4/c1-3-12-5(10)4(2)13-6(11)8-9-7/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

MQDMHHWMXOBRMJ-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC(=O)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(C)OC(=O)N=[N+]=[N-]

Origin of Product

United States

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